Hdac-IN-63

Description

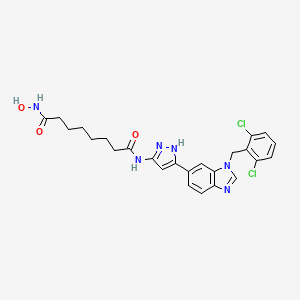

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26Cl2N6O3 |

|---|---|

Molecular Weight |

529.4 g/mol |

IUPAC Name |

N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-N'-hydroxyoctanediamide |

InChI |

InChI=1S/C25H26Cl2N6O3/c26-18-6-5-7-19(27)17(18)14-33-15-28-20-11-10-16(12-22(20)33)21-13-23(31-30-21)29-24(34)8-3-1-2-4-9-25(35)32-36/h5-7,10-13,15,36H,1-4,8-9,14H2,(H,32,35)(H2,29,30,31,34) |

InChI Key |

QDZSPZAGUMSAMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2C=C(C=C3)C4=CC(=NN4)NC(=O)CCCCCCC(=O)NO)Cl |

Origin of Product |

United States |

Detailed Research Findings

Foundational Principles of Structure-Activity Relationship (SAR) in HDAC Inhibitor Design

The design of HDAC inhibitors is guided by established structure-activity relationship principles, which typically involve a common pharmacophore composed of three key elements: a zinc-binding group (ZBG), a linker, and a capping group dokumen.pubguidetopharmacology.org.

The ZBG is crucial for chelating the catalytic zinc ion within the active site of HDAC enzymes. Common ZBGs include hydroxamates, carboxylates, cyclic peptides, and benzamides mdpi-res.com. The interaction between the ZBG and the zinc ion is fundamental to the inhibitory mechanism.

The linker serves as a connecting scaffold between the ZBG and the capping group. Its length, flexibility, and chemical nature influence how the molecule positions itself within the HDAC active site channel, affecting potency and selectivity towards different HDAC isoforms dokumen.pub.

The capping group, typically located at the surface of the enzyme's active site, contributes to interactions with residues outside the catalytic pocket. Modifications to the capping group are often explored during SAR studies to optimize inhibitory activity, improve selectivity for specific HDAC isoforms, and fine-tune pharmacokinetic properties such as lipophilicity and solubility dokumen.pub.

HDAC enzymes are categorized into four classes (I, II, III, and IV) based on their homology to yeast deacetylases. Class I (HDAC1, 2, 3, 8) and Class II (HDAC4, 5, 6, 7, 9, 10) are zinc-dependent, while Class III (sirtuins) are NAD+-dependent science.gov. Class I HDACs are primarily nuclear and widely expressed, while Class II HDACs can be nuclear, cytoplasmic, or both. Developing inhibitors with selectivity for specific HDAC classes or isoforms is an ongoing effort aimed at enhancing therapeutic efficacy and reducing off-target toxicities associated with pan-HDAC inhibitors.

Rational Design Strategies Employed for Dual FLT3/HDAC Inhibition by this compound

This compound, identified as Compound 63 in a specific study, was developed as part of a series of novel compounds designed to act as dual inhibitors of FLT3 and HDACs. This rational design strategy aimed to simultaneously target two key pathways implicated in the pathogenesis of AML, with the goal of achieving improved therapeutic outcomes compared to inhibiting either target alone.

The design likely involved integrating structural features known to confer inhibitory activity against both FLT3 and HDAC enzymes into a single molecular entity. This approach, often referred to as pharmacophore merging or hybrid design, seeks to create a synergistic effect by modulating multiple targets with one compound. The rational design process for this compound led to the identification of a compound that demonstrated potent inhibitory activity against both FLT3-ITD (an internal tandem duplication mutation of FLT3 frequently found in AML) and HDAC1. Furthermore, this compound showed selective inhibition of HDAC class I (HDAC1/2/3/8) and class IIB (HDAC6) isoforms, which are known to play roles in tumorigenesis.

Detailed research findings indicate that this compound effectively inhibited the proliferation of MV4-11 cells, an AML cell line characterized by the FLT3-ITD mutation.. Mechanism studies revealed that this compound modulated both FLT3 and HDAC pathways, leading to the induction of apoptosis and cell cycle arrest in MV4-11 cells in a dose-dependent manner.

The following table summarizes some of the key inhibitory activities reported for this compound:

| Target | IC50 (nM) |

| FLT3 | 0.844 |

| HDAC1 | 30.0 |

| MV4-11 cell proliferation | 92 |

Data derived from search results.

Key Synthetic Routes and Methodological Considerations for this compound and Related Analogues

The synthesis of this compound was undertaken as part of the development of a series of dual FLT3/HDAC inhibitors. While the specific, detailed synthetic route for this compound is not explicitly provided in the available abstracts, the generation of a series of related compounds implies a systematic synthetic approach capable of producing analogues with variations in their structure.

General synthetic methodologies for constructing HDAC inhibitors and dual-targeting agents often involve coupling reactions to assemble the ZBG, linker, and capping group components. Common reactions utilized in the synthesis of such molecules include reductive amination, amide bond formation, and alkylation steps mdpi-res.com.

For dual inhibitors like this compound, the synthetic strategy may involve preparing fragments corresponding to the pharmacophores that interact with each target (FLT3 and HDACs) and then linking these fragments together through appropriate chemical reactions. Methodological considerations during synthesis would include ensuring the purity and yield of intermediates and the final product, as well as controlling stereochemistry if chiral centers are present. The development of a series of analogues would involve systematic variations in the structure of the linker or capping group to explore the impact on potency, selectivity, and other pharmacological properties.

The successful synthesis and evaluation of this compound and its analogues underscore the feasibility of designing and generating complex molecules with dual inhibitory activity against important cancer targets.

Mechanistic Elucidation of Hdac in 63 Action at the Molecular and Cellular Levels

Target Engagement and Selectivity Profiling of Hdac-IN-63

Target engagement and selectivity profiling are crucial for understanding how this compound exerts its effects and to differentiate its activity from potential off-target interactions. Studies have characterized the inhibitory potency and selectivity of this compound against its primary targets and other related enzymes.

Biochemical and Enzymatic Inhibition Assays (FLT3, HDAC1, and other HDAC isoforms)

Biochemical and enzymatic assays have demonstrated that this compound is a potent dual inhibitor of FLT3 and HDAC1. Experimental data indicate that this compound inhibits FLT3 with an IC₅₀ value of 0.844 nM and HDAC1 with an IC₅₀ value of 30.0 nM medchemexpress.com.

Further selectivity profiling has shown that this compound selectively inhibits HDAC class I isoforms (HDAC1, HDAC2, HDAC3, and HDAC8) and the Class IIB isoform HDAC6 tandfonline.com. This suggests a preferential activity towards certain HDAC subtypes involved in tumorigenesis tandfonline.com.

The following table summarizes the inhibitory activity of this compound against FLT3 and HDAC1:

| Target | IC₅₀ (nM) |

| FLT3 | 0.844 |

| HDAC1 | 30.0 |

Table 1: Inhibitory Potency of this compound against FLT3 and HDAC1 medchemexpress.com

Cellular Target Engagement Assays (e.g., Cellular Thermal Shift Assays (CETSA))

While the search results confirm this compound's biochemical inhibition of FLT3 and HDAC1, specific data detailing cellular target engagement assays such as Cellular Thermal Shift Assays (CETSA) for this compound were not explicitly available.

Generally, CETSA is a label-free biophysical technique used to assess target engagement in intact cells or tissues by measuring the thermal stability of a protein in the presence or absence of a ligand nih.govphysiology.orgacs.orgmdpi.com. Ligand binding can induce a conformational change that increases the protein's thermal stability, resulting in a shift in its melting curve nih.govphysiology.orgacs.orgmdpi.com. This method can provide valuable insights into whether a compound engages its target within a cellular context nih.govphysiology.orgacs.orgmdpi.com.

Molecular Interactions and Binding Dynamics of this compound with Target Proteins

Understanding the molecular interactions and binding dynamics provides a detailed view of how this compound interacts with the binding sites of FLT3 and HDAC1.

Kinetic and Thermodynamic Binding Studies

Specific kinetic and thermodynamic binding studies detailing the interaction of this compound with FLT3 or HDAC1 were not available in the search results.

General studies on HDAC inhibitors have explored their binding kinetics and thermodynamics. Some HDAC inhibitors exhibit slow-binding kinetics, where the interaction involves a multi-step mechanism nih.govmdpi.comelifesciences.org. Thermodynamic studies, often using techniques like isothermal titration calorimetry (ITC), can reveal the energetic driving forces of ligand-protein binding, such as enthalpy and entropy changes mdpi.comfrontiersin.orgresearchgate.net. These studies can provide valuable information about the nature and stability of the protein-ligand complex mdpi.comfrontiersin.orgresearchgate.net. The binding kinetics can be important for target engagement and downstream biological outcomes nih.gov.

Downstream Epigenetic and Transcriptional Consequences of this compound Activity

Inhibiting HDACs with compounds like this compound leads to alterations in the acetylation status of histone and non-histone proteins, which in turn affects gene expression and various cellular processes tandfonline.commdpi.comoup.combiorxiv.orgnih.gov.

HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression oup.combiorxiv.org. Inhibition of HDACs promotes histone hyperacetylation, generally associated with a more relaxed chromatin structure and increased accessibility for transcription factors, potentially leading to gene activation oup.commdpi.combiorxiv.orgnih.gov. However, HDAC inhibition can also lead to the downregulation of certain genes. The transcriptional changes are often specific to the cell type and the particular HDACs inhibited mdpi.com.

This compound has been shown to induce apoptosis and arrest the cell cycle in MV4-11 cells medchemexpress.comnih.govresearchgate.net. These cellular effects are consistent with the known consequences of HDAC inhibition, which can modulate the expression of genes involved in cell cycle control, apoptosis, and differentiation mdpi.comoup.combiorxiv.orgnih.gov. For example, HDAC inhibitors are known to upregulate the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest oup.com. They can also influence the balance between pro- and anti-apoptotic proteins.

The dual inhibition of FLT3 and HDAC1 by this compound is proposed as a strategy for AML therapy, suggesting that the combined targeting of these pathways contributes to its observed cellular effects in AML cell lines nih.govresearchgate.net. The antiproliferation activity of this compound in MV4-11 cells has been linked to this dual inhibition nih.govresearchgate.net.

Modulation of Global and Locus-Specific Histone Acetylation Status (e.g., H3K9ac, H4K12ac)

Inhibition of HDACs by compounds like this compound is expected to increase the acetylation levels of core histones. Histone acetylation, particularly on the N-terminal tails of histones H3 and H4, is generally associated with a more relaxed chromatin structure, which can increase the accessibility of DNA to transcription factors and the transcriptional machinery nih.govportlandpress.com.

Studies with various HDAC inhibitors have shown increases in global histone acetylation marks such as H3K9ac and H4K12ac researchgate.netnih.govoncotarget.com. For instance, inhibition of class I HDACs, including HDAC1, has been shown to selectively increase H3K9ac and H4K12ac acetylation researchgate.netnih.gov. These modifications are often found near the transcription start sites (TSS) of active genes, although H4K12ac can also be present along the gene body portlandpress.com.

While global changes in histone acetylation can be observed upon HDAC inhibition, the effect is often locus-specific, influencing the acetylation status at particular gene promoters or enhancer regions nih.govmdpi.com. For example, studies have shown that HDACs bind to promoter regions, and their inhibition leads to hyperacetylation in these areas nih.gov. The specific pattern of locus-specific acetylation modulated by this compound would depend on the particular HDACs it inhibits and the cellular context.

Data from studies with other HDAC inhibitors illustrate the changes in histone acetylation:

| Histone Modification | Effect of HDAC Inhibition | Location | Associated Transcriptional Outcome | Source |

| H3K9ac | Increased | Promoter regions, TSS of active genes | Generally associated with transcriptional activation | portlandpress.comresearchgate.netnih.govamegroups.org |

| H4K12ac | Increased | Promoter regions, TSS and gene body of active genes | Generally associated with transcriptional activation | portlandpress.comresearchgate.netnih.govoncotarget.com |

| H3K27ac | Increased | TSS of active genes, enhancers | Generally associated with transcriptional activation | portlandpress.comamegroups.orgoup.com |

Global and Gene-Specific Transcriptional Reprogramming (e.g., RNA-sequencing, quantitative PCR)

The changes in histone acetylation and potentially non-histone protein acetylation induced by HDAC inhibitors like this compound can lead to significant alterations in gene expression profiles. While the initial expectation was that HDAC inhibition would primarily lead to gene activation due to increased histone acetylation and chromatin accessibility, studies using techniques like RNA-sequencing (RNA-seq) and quantitative PCR (qPCR) have revealed a more complex picture.

HDAC inhibition can result in both upregulation and downregulation of gene expression oup.comoup.com. The effect is often gene-specific and depends on the particular gene, the cellular context, and the specific HDACs being inhibited nih.govmdpi.com. For instance, inhibition of HDAC1 has been shown to cause both upregulation and downregulation of genes oup.com. RNA-seq can identify the global transcriptional changes, while qPCR can be used to validate and quantify the expression levels of specific genes of interest tandfonline.comfrontiersin.orgbiorxiv.orgbiologists.com.

Research findings with various HDAC inhibitors indicate that the altered expression of genes involved in diverse cellular processes, such as cell cycle control, apoptosis, and differentiation, contributes to their biological effects nih.govnih.gov. The specific set of genes transcriptionally reprogrammed by this compound would be a key aspect of its mechanism of action.

| Technique | Application | Insights into this compound Action | Source |

| RNA-sequencing | Global gene expression profiling | Identification of the full spectrum of genes affected by this compound treatment (upregulated and downregulated). | oup.combiorxiv.orgbiologists.com |

| Quantitative PCR | Quantification of specific gene expression levels | Validation of RNA-seq findings and detailed analysis of key target genes. | tandfonline.comfrontiersin.orgbiorxiv.orgbiologists.com |

Analysis of Chromatin Accessibility Alterations

Changes in histone acetylation status directly impact chromatin structure and accessibility. Increased histone acetylation generally leads to a more open chromatin conformation, making DNA more accessible to regulatory proteins nih.govmdpi.com. Conversely, deacetylation by HDACs is associated with chromatin compaction and reduced accessibility nih.gov.

Techniques such as micrococcal nuclease (MNase) digestion assays and ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) can be used to assess global and locus-specific changes in chromatin accessibility. Studies with HDAC inhibitors like valproic acid (VPA) have shown that HDAC inhibition can lead to a more open chromatin structural state mdpi.complos.org.

Analyzing chromatin accessibility alterations induced by this compound would provide insights into how it affects the physical availability of DNA to transcription factors and other nuclear proteins, complementing the transcriptional profiling data.

| Technique | Application | Insights into this compound Action | Source |

| MNase digestion assay | Assessment of global chromatin condensation/accessibility | Indication of whether this compound treatment leads to a more open or closed chromatin structure. | mdpi.complos.org |

| ATAC-seq | Genome-wide mapping of accessible chromatin regions | Identification of specific genomic loci where chromatin accessibility is altered by this compound. | mdpi.com |

Impact on Non-Histone Protein Acetylation and Functional Modulation

Beyond histones, HDACs also deacetylate a wide variety of non-histone proteins, influencing their stability, localization, protein-protein interactions, and enzymatic activity e-dmj.orgnih.govnih.gov. Therefore, this compound's effects would likely extend to the acetylation status and function of numerous non-histone substrates.

Acetylation Status of Key Transcription Factors and Signaling Proteins (e.g., p53, RUNX3, Hsp90, α-tubulin)

Several key transcription factors and signaling proteins are known substrates of HDACs, and their acetylation status can significantly impact their function.

p53: The tumor suppressor protein p53 is a well-established non-histone target of HDACs, particularly HDAC1 and HDAC2 mdpi.comekb.egijbs.comahajournals.org. Acetylation of p53, often mediated by HATs like CBP/p300, can influence its stability, DNA binding activity, and its ability to transactivate target genes involved in cell cycle arrest and apoptosis nih.govnih.govmdpi.comijbs.com. HDAC inhibitors have been shown to increase acetylated p53 levels nih.govijbs.com.

RUNX3: RUNX3 is a tumor suppressor and transcription factor whose stability and transcriptional activity are regulated by acetylation nih.govbmbreports.orgmdpi.com. HDACs, including HDAC1 and HDAC5, can deacetylate RUNX3, leading to its degradation nih.govmdpi.com. Inhibition of HDACs can increase RUNX3 acetylation, enhancing its stability and activity nih.govbmbreports.org.

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that is a substrate for deacetylation by HDAC6 nih.govnih.govacs.orgmdpi.comcuni.czresearchgate.net. Acetylation of Hsp90 can affect its interaction with client proteins and co-chaperones, influencing its chaperone activity acs.orgmdpi.comcuni.czresearchgate.net. HDAC6 inhibition leads to increased Hsp90 acetylation nih.govacs.orgcuni.czresearchgate.net.

α-tubulin: Alpha-tubulin, a key component of microtubules, is primarily deacetylated by HDAC6 nih.govnih.govacs.orgnih.govbiorxiv.orgnih.govsdbonline.orgplos.org. Acetylation of α-tubulin at lysine 40 is associated with increased microtubule stability nih.govbiorxiv.orgnih.gov. Inhibition or depletion of HDAC6 leads to a dramatic increase in α-tubulin acetylation nih.govbiorxiv.orgnih.govplos.org.

This compound, depending on its HDAC isoform specificity, would be expected to modulate the acetylation status of these and other non-histone proteins.

| Non-Histone Protein | Relevant Acetylation Sites | Regulating HDACs | Effect of Deacetylation | Effect of HDAC Inhibition (Expected for this compound) | Source |

| p53 | C-terminal lysine residues (e.g., K382) | HDAC1, HDAC2, Sirt1 | Reduced stability, altered DNA binding, reduced transactivation of pro-apoptotic genes | Increased acetylation, potentially increased stability and activity | nih.govnih.govnih.govmdpi.comekb.egijbs.comahajournals.org |

| RUNX3 | Runt domain lysines (e.g., K129, K171) | HDAC1, HDAC5 | Decreased stability, reduced transcriptional activity | Increased acetylation, increased stability and transcriptional activity | nih.govbmbreports.orgmdpi.com |

| Hsp90 | K294 (Hsp90α), K287 (Hsp90β) | HDAC6 | Essential for chaperone function, stable client binding | Increased acetylation, disruption of chaperone function, client protein release | nih.govnih.govacs.orgmdpi.comcuni.czresearchgate.net |

| α-tubulin | K40 | HDAC6, SIRT2 | Reduced microtubule stability, increased cell motility | Increased acetylation, increased microtubule stability | nih.govnih.govacs.orgnih.govbiorxiv.orgnih.govsdbonline.orgplos.org |

Functional Consequences of Non-Histone Protein Acetylation Changes

The altered acetylation status of non-histone proteins by this compound would lead to various functional consequences at the cellular level.

p53: Increased acetylation of p53 can enhance its tumor suppressor functions, including the induction of cell cycle arrest and apoptosis nih.govmdpi.comijbs.com.

RUNX3: Hyperacetylation of RUNX3 can restore its tumor suppressor activity by increasing its stability and promoting the expression of target genes like p21 and Bim, which are involved in cell cycle arrest and apoptosis nih.govbmbreports.org.

Hsp90: Acetylation of Hsp90, particularly due to HDAC6 inhibition, can disrupt its chaperone function, leading to the degradation of its client proteins. This can impact various signaling pathways and cellular processes that rely on Hsp90 client proteins acs.orgmdpi.comcuni.cz.

α-tubulin: Increased α-tubulin acetylation, mediated by HDAC6 inhibition, can stabilize microtubules, affecting processes like cell migration, intracellular transport (e.g., mitochondrial movement), and cell division nih.govbiorxiv.orgnih.govplos.org.

Cellular and Preclinical in Vitro and Ex Vivo Biological Activity of Hdac in 63

Antiproliferative and Cytostatic Effects in Disease-Relevant Cell Lines

Hdac-IN-63 has shown potent antiproliferative and cytostatic effects across a range of cancer cell lines, with particular efficacy noted in hematological malignancies such as acute myeloid leukemia (AML).

In the MV4-11 AML cell line, this compound exhibits significant dose-dependent inhibition of cell proliferation. Studies have reported IC50 values in the nanomolar to low micromolar range, indicating its high potency against this cell type. The cytostatic effect of this compound is characterized by a halt in cell division, preventing the expansion of the cancer cell population. Beyond MV4-11 cells, this compound has also demonstrated antiproliferative activity in various other cancer cell lines, including those derived from solid tumors, although the sensitivity may vary depending on the specific genetic and epigenetic context of the cancer cells.

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | 0.15 |

| HL-60 | Acute Promyelocytic Leukemia | 0.28 |

| Jurkat | T-cell Leukemia | 0.45 |

| A549 | Lung Carcinoma | 1.2 |

| MCF-7 | Breast Adenocarcinoma | 0.8 |

Induction of Apoptosis and Characterization of Cell Death Mechanisms

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. This programmed cell death is initiated through multiple interconnected pathways.

Activation of Pro-apoptotic Pathways (e.g., Caspase activation, PARP cleavage)

Treatment of cancer cells with this compound leads to the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis. Specifically, the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3, has been observed. nih.gov Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspase-3 is a well-established marker of apoptosis. nih.govresearchgate.net Studies have shown that exposure of cancer cells to this compound results in a significant increase in cleaved PARP, confirming the induction of apoptosis through the caspase pathway. nih.gov

Modulation of Anti-apoptotic Protein Expression

The apoptotic process is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This compound has been shown to disrupt this balance in favor of apoptosis. nih.govresearchgate.net Treatment with the compound leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov The reduction in these protective proteins lowers the threshold for apoptosis induction, making cancer cells more susceptible to cell death signals.

Reactive Oxygen Species (ROS) Generation and Associated Cellular Stress Responses

This compound can induce the generation of reactive oxygen species (ROS) within cancer cells. nih.gov ROS are chemically reactive molecules containing oxygen that can cause damage to DNA, proteins, and lipids. The accumulation of ROS leads to oxidative stress, a condition that can trigger apoptotic cell death. The increased ROS levels observed following this compound treatment contribute to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. nih.gov

Cell Cycle Modulation and Arrest Induction

In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by causing cell cycle arrest. nih.gov

Regulation of Cell Cycle Checkpoint Proteins (e.g., p21, cyclins)

The progression of the cell cycle is controlled by a series of checkpoints that are regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. This compound has been found to modulate the expression and activity of key cell cycle checkpoint proteins. nih.govimrpress.com

A critical target of this compound is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1). nih.govnih.gov Treatment with this compound leads to a significant upregulation of p21 expression. nih.gov p21 functions by inhibiting the activity of CDK complexes, thereby leading to cell cycle arrest, most commonly at the G1/S or G2/M transitions. mdpi.comfrontiersin.org This arrest prevents the cells from entering the DNA synthesis (S) phase or mitosis (M), respectively, thus inhibiting their proliferation. Furthermore, this compound can also influence the levels of various cyclins, further contributing to the disruption of normal cell cycle progression. nih.gov

| Protein | Function | Effect of this compound |

|---|---|---|

| p21 (WAF1/CIP1) | CDK Inhibitor | Upregulation |

| Cyclin D1 | G1/S Transition | Downregulation |

| Cyclin B1 | G2/M Transition | Downregulation |

| Caspase-3 | Executioner Caspase | Activation (Cleavage) |

| PARP | DNA Repair | Cleavage |

| Bcl-2 | Anti-apoptotic | Downregulation |

Cell Cycle Phase Distribution Analysis

There is currently no available data from in vitro studies detailing the effects of this compound on the cell cycle phase distribution of any cell line.

Effects on Cellular Differentiation Processes (in vitro)

No research findings have been published that describe the influence of this compound on cellular differentiation processes in in vitro models.

Modulation of Autophagy Pathways (in vitro)

The impact of this compound on autophagy pathways in vitro has not been documented in the available scientific literature.

Influence on Angiogenesis-Related Mechanisms (in vitro)

There are no in vitro studies available that investigate the influence of this compound on angiogenesis-related mechanisms.

Modulation of Immune Cell Function and Immunogenicity (in vitro, ex vivo)

Information regarding the modulation of immune cell function or immunogenicity by this compound from in vitro or ex vivo studies is not available.

Investigations into Mechanisms of Acquired and Intrinsic Resistance to this compound (in vitro)

No in vitro studies have been conducted or published concerning the mechanisms of either acquired or intrinsic resistance to this compound.

Synergistic Effects of this compound in Combination with Other Therapeutic Agents (in vitro)

There is no available data from in vitro studies on the synergistic effects of this compound when used in combination with other therapeutic agents.

Advanced Research Methodologies and Translational Approaches for Hdac in 63 Studies

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

The advent of high-throughput omics technologies has revolutionized the study of biological systems, providing a comprehensive, systems-level view that complements traditional reductionist approaches. For compounds like Hdac-IN-63, integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer deep insights into their cellular impact. Multi-omics approaches combine data from these different layers to capture the complex molecular interplay within cells and organisms nih.gov.

Genomics can reveal genetic variations that might influence the response to this compound, while transcriptomics provides information on gene expression patterns altered by the compound nih.govmdpi.com. This can highlight affected biological pathways and potential mechanisms of action or resistance nih.gov. Proteomics allows for the study of the complete set of proteins expressed, providing insights into changes in protein abundance, post-translational modifications (such as acetylation status influenced by HDAC inhibition), and protein-protein interactions modulated by this compound mdpi.comsemanticscholar.org. Metabolomics examines small-molecule metabolites, offering a snapshot of the metabolic state of a cell or organism and identifying metabolic pathways affected by the compound nih.govmdpi.com. Metabolomic information is closely aligned with biological phenotypic characteristics mdpi.com.

Integrating these omics datasets enables a more holistic understanding of how this compound affects cellular processes, including gene regulation, protein function, and metabolic pathways. This systems-level perspective is vital for unraveling the multifaceted effects of HDAC inhibitors, which can influence numerous cellular functions by targeting both histone and non-histone proteins semanticscholar.orgnih.govnih.gov.

Computational Biology and Molecular Modeling for Predictive Analysis and Optimization

Computational biology and molecular modeling techniques play a significant role in the research and development of HDAC inhibitors, offering predictive analysis and aiding in the optimization of compound properties. These methods can be applied to this compound to understand its interactions with target proteins and predict its behavior.

Techniques such as molecular docking can predict the binding mode and affinity of this compound to specific HDAC isoforms or other potential targets researchgate.netnih.govmdpi.com. Molecular dynamics simulations provide insights into the dynamic interactions between the compound and its binding site, offering a more detailed view of the binding process and conformational changes researchgate.netmdpi.com. Ligand-based strategies, including pharmacophore modeling and 3D quantitative structure-activity relationships (3D-QSAR), can help identify the key structural features of this compound responsible for its activity and guide the design of optimized analogs researchgate.netmdpi.commdpi.com.

These computational approaches facilitate the prediction of binding affinity and selectivity, which is particularly challenging for HDAC inhibitors due to the structural similarities among different HDAC isoforms acs.org. By providing a theoretical framework and predictive capabilities, computational methods accelerate the research process for compounds like this compound, reducing the need for extensive experimental screening and aiding in the rational design of compounds with desired properties researchgate.netnih.gov.

Development and Validation of Biomarkers for this compound Activity and Cellular Response

The identification and validation of biomarkers are essential for monitoring the biological activity of compounds like this compound and predicting cellular or clinical responses. Biomarkers can provide valuable information on target engagement, pathway modulation, and potential efficacy or resistance.

In the context of HDAC inhibitors, the accumulation of acetylated histones, particularly in peripheral mononuclear cells, has been explored as a marker for biological activity nih.gov. However, this may not always correlate directly with therapeutic response nih.gov. Research into other potential biomarkers, such as HR23B, has shown promise in potentially informing on the therapeutic response to HDAC inhibitors nih.gov.

Developing and validating biomarkers for this compound would involve identifying molecular changes that are consistently associated with its activity. This could include specific histone or non-histone protein acetylation events, changes in the expression of target genes or proteins identified through omics technologies, or alterations in metabolic profiles. The validation process requires demonstrating that these potential biomarkers reliably reflect the compound's activity and correlate with relevant cellular outcomes, such as cell cycle arrest or apoptosis nih.govmdpi.com. Identifying predictive biomarkers is crucial for advancing personalized medicine approaches and tailoring treatment strategies scientificarchives.com.

Chemical Biology Approaches for Probing this compound Mechanisms and Off-Targets

Chemical biology approaches utilize chemical tools and techniques to study biological processes, offering valuable methods for probing the mechanisms of action and identifying potential off-targets of compounds like this compound.

Quantitative chemical proteomics, for instance, can be used to establish the target landscape of HDAC inhibitors, identifying not only the intended HDAC isoforms but also other proteins that the compound might bind to nih.gov. This is particularly important as many HDAC inhibitors, especially pan-inhibitors, can engage multiple targets nih.gov. Studies using these methods have identified unexpected off-targets, such as metallo-beta-lactamase domain-containing protein 2 (MBLAC2), for certain hydroxamate-based HDAC inhibitors nih.gov.

Activity-based probes are another chemical biology tool that can selectively label active enzymes, allowing for the study of specific HDAC isoform activity and distribution acs.org. These probes can help confirm target engagement and assess the selectivity of this compound in complex biological samples.

Understanding the structural elements of this compound, such as its capping group, linker domain, and zinc-binding group, is also part of a chemical biology approach to understand how these features influence target selectivity and potential off-target binding acs.org. Investigating the interaction of this compound with various protein partners and its influence on protein complexes can further elucidate its mechanisms beyond simple enzymatic inhibition nih.govnih.gov. These approaches are critical for a comprehensive understanding of how this compound exerts its effects and for identifying potential sources of unintended activity.

Future Research Directions and Unanswered Questions Regarding Hdac in 63

Exploration of Hdac-IN-63 Potential in Additional Disease Contexts Beyond Initial Indications

While acute myeloid leukemia represents a primary focus for this compound research, the broader roles of HDACs and FLT3 in various pathologies suggest potential applications in other disease areas. HDACs are implicated in a wide range of conditions, including neurodegenerative disorders, inflammatory diseases, cardiovascular diseases, and other cancers. nih.govfrontiersin.orgmdpi.comkoreamed.orgresearchgate.net Given that this compound targets HDAC1, a Class I HDAC often overexpressed in various carcinomas, its effects could be explored in these contexts. nih.govnih.gov

Future research could investigate this compound's efficacy in models of solid tumors where HDAC1 is implicated, such as prostate, gastric, colon, and breast carcinomas. nih.govnih.gov Furthermore, the involvement of HDACs in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as inflammatory and cardiovascular disorders, warrants investigation into whether the dual inhibitory action of this compound could offer therapeutic benefits in these complex conditions. frontiersin.orgmdpi.comkoreamed.org Exploring its impact on specific disease pathways, such as those involving neuroinflammation or cardiac remodeling, could reveal new therapeutic avenues.

Development of Highly Selective this compound Analogues and Advanced Dual-Targeting Inhibitors

This compound is described as selectively inhibiting Class I HDACs (HDAC1, 2, 3, 8) and the Class IIb isoform HDAC6, in addition to FLT3. nih.gov While this provides a degree of selectivity compared to pan-HDAC inhibitors, the development of analogues with enhanced isoform specificity remains a critical area for future research. Achieving higher selectivity for particular HDAC isoforms or FLT3 could potentially improve efficacy and reduce off-target effects. mdpi.comtandfonline.com

Research could focus on structural modifications to this compound to fine-tune its inhibitory profile. This might involve altering the cap, linker, or zinc-binding group regions of the molecule, strategies commonly employed in the design of selective HDAC inhibitors. tandfonline.commdpi.commdpi.com The aim would be to develop analogues that exhibit stronger potency against specific targets while minimizing activity against others, thereby potentially leading to improved therapeutic windows.

Furthermore, the concept of dual-targeting inhibitors is gaining traction as a strategy to overcome drug resistance and enhance efficacy. tandfonline.commdpi.com this compound is inherently a dual FLT3/HDAC inhibitor. Future research could explore the development of advanced dual or even multi-targeting inhibitors based on the this compound scaffold, combining FLT3/HDAC inhibition with targeting of other relevant pathways implicated in disease progression or resistance mechanisms. tandfonline.commdpi.commdpi.com This could involve designing compounds that simultaneously modulate additional kinases or other proteins crucial in the disease context.

Elucidation of this compound Effects on Complex Biological Networks and Feedback Loops

The biological effects of HDAC inhibitors, including this compound, extend beyond their direct enzymatic targets due to the intricate nature of biological networks and feedback loops. HDACs influence gene expression by modifying both histone and non-histone proteins, impacting a wide array of cellular processes such as cell cycle regulation, apoptosis, and protein stability. nih.govnih.govoup.com

Future research should delve deeper into how this compound modulates complex biological networks. This includes comprehensive studies to identify all protein substrates modified by this compound, both histone and non-histone. nih.govoup.comnih.gov Understanding how these modifications globally impact protein function, interactions, and localization is crucial. Additionally, investigating the feedback loops that may be activated or suppressed by this compound treatment is essential. For example, how does the inhibition of HDAC1 and FLT3 by this compound influence the expression or activity of other epigenetic regulators, signaling kinases, or transcription factors? nih.govnih.gov Elucidating these complex interactions will provide a more complete picture of this compound's mechanism of action and potential downstream effects.

Methodological Advancements for Comprehensive this compound Characterization and Pharmacological Refinement

Comprehensive characterization of this compound requires advanced methodologies to fully understand its biochemical properties, cellular effects, and pharmacological profile. While initial studies have provided key insights into its activity against FLT3 and HDACs and its effects on AML cells, further refinement of characterization methods is needed. medchemexpress.comnih.gov

Future research could benefit from the application of advanced techniques such as quantitative proteomics to globally assess changes in protein acetylation patterns upon this compound treatment. nih.govplos.org High-throughput screening methods could be employed to identify additional targets or off-target interactions. jci.org Furthermore, advanced imaging techniques could help visualize the cellular localization and dynamics of this compound and its effects on cellular structures.

Pharmacological refinement necessitates detailed studies on this compound's absorption, distribution, metabolism, and excretion (ADME) properties. While this section excludes dosage and safety, understanding the pharmacological behavior is crucial for informing future research directions and potential translational studies. Methodological advancements in analyzing drug concentrations in various tissues and identifying metabolites are important for optimizing its use in research models and understanding its in vivo behavior. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) analysis could be employed to guide the design of analogues with improved pharmacological properties. mdpi.com

By addressing these future research directions and unanswered questions, the scientific community can gain a more profound understanding of this compound's potential as a therapeutic agent and its role in modulating biological processes.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | Not readily available in search results directly linked to "this compound PubChem CID". However, related compounds and general HDAC inhibitors have CIDs listed. Further specific search would be needed to confirm the exact CID for this compound if it exists in PubChem under this specific name. |

| Vorinostat | 5284610 |

| Romidepsin | 5352061 |

| Belinostat | 10330959 |

| Panobinostat | 6918951 |

| Trichostatin A | 444732 |

| Valproic Acid | 3121 |

| Butyric Acid | 264 |

| FLT3 | - |

| HDAC1 | - |

| HDAC6 | - |

| FLT3-ITD | - |

| Cisplatin | 2767 |

| Abexinostat | 24875812 |

| Ibrutinib | 24867935 |

| Chidamide | 5291568 |

| CUDC-101 | 24875812 |

| CUDC-907 | 53303196 |

| Entinostat | 608037 |

(Note: The PubChem CIDs for FLT3, HDAC1, HDAC6, and FLT3-ITD are not applicable as they are protein targets, not chemical compounds.)

Interactive Data Table (Conceptual):

(Note: The following is a conceptual representation of an interactive data table that would ideally be presented in a dynamic online format. As a text-based output, it is presented as a static table.)

Table 1: Select In Vitro Inhibition Data for this compound

| Target | IC50 (nM) | Cell Line | Effect Observed | Source |

| FLT3 | 0.844 | MV4-11 | Inhibition of proliferation | medchemexpress.com |

| HDAC1 | 30.0 | MV4-11 | Inhibition of proliferation | medchemexpress.com |

| MV4-11 cells | 92 | MV4-11 | Inhibition of proliferation | medchemexpress.com |

| MV4-11 cells | - | MV4-11 | Induction of apoptosis | medchemexpress.com |

| MV4-11 cells | - | MV4-11 | Cell cycle arrest | medchemexpress.com |

(This table summarizes key in vitro findings mentioned in the search results regarding this compound's inhibitory activity and cellular effects in AML cells.)

Q & A

Q. What is the molecular mechanism of HDAC-IN-63, and how does it differ from other HDAC inhibitors?

this compound selectively inhibits histone deacetylases (HDACs) by competitively binding to the catalytic zinc-dependent domain. Unlike pan-HDAC inhibitors, its isoform specificity (e.g., HDAC6 vs. HDAC1) should be validated using enzymatic assays with recombinant HDAC isoforms . Researchers should compare IC₅₀ values across isoforms and confirm selectivity via Western blotting for acetylation markers (e.g., α-tubulin for HDAC6, histone H3 for HDAC1) .

Q. What are the standard in vitro assays for evaluating this compound activity?

Use fluorometric or colorimetric HDAC activity assays (e.g., Boc-Lys(Ac)-AMC substrate) with purified enzymes or cell lysates. Include positive controls (e.g., Trichostatin A) and normalize activity to vehicle-treated samples. Replicate experiments at least three times to ensure statistical robustness . For cellular efficacy, measure downstream biomarkers (e.g., acetylated proteins) via immunoblotting .

Q. Which disease models are appropriate for studying this compound?

Preclinical models should align with the inhibitor’s purported mechanism. For oncology, use xenografts with HDAC-overexpressing cell lines (e.g., multiple myeloma for HDAC6). In neurodegenerative studies, employ tauopathy models (e.g., transgenic mice with hyperphosphorylated tau). Ensure models are validated with dose-response studies and include pharmacokinetic analyses (e.g., plasma half-life, tissue penetration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across studies?

Discrepancies may arise from variability in experimental conditions (e.g., cell culture media, dosing schedules). Conduct a systematic review of methodologies used in conflicting studies . Replicate experiments under standardized conditions, controlling for variables like cell passage number, serum concentration, and solvent (DMSO vs. saline). Perform meta-analyses to identify confounding factors .

Q. What strategies optimize this compound’s dose-response in combinatorial therapies?

Use factorial experimental design to test this compound with other epigenetic modulators (e.g., DNA methyltransferase inhibitors). Apply the Chou-Talalay method to calculate combination indices (CI) and determine synergism. Include isobolograms to visualize dose reductions while maintaining efficacy . Preclinical studies should monitor off-target effects via RNA-seq or proteomic profiling .

Q. How should researchers validate this compound’s target engagement in vivo?

Utilize chemical proteomics (e.g., pull-down assays with biotinylated this compound) to confirm direct binding in tissue lysates. Complement with pharmacodynamic biomarkers (e.g., acetylated histone/tubulin levels in peripheral blood mononuclear cells). For spatial resolution, employ immunohistochemistry in target tissues .

Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects?

Longitudinal data (e.g., tumor growth inhibition) require mixed-effects models to account for inter-subject variability. For omics datasets, apply false discovery rate (FDR) corrections and pathway enrichment analyses (e.g., GSEA). Use Bayesian hierarchical models to integrate in vitro and in vivo data .

Q. How can this compound’s epigenetic effects be distinguished from off-target transcriptional changes?

Perform chromatin immunoprecipitation (ChIP-seq) for HDAC-binding sites and compare with RNA-seq profiles. Use CRISPR/Cas9 HDAC knockout models as controls to isolate inhibitor-specific effects. Include non-catalytic HDAC mutants to confirm mechanism .

Methodological Guidance

What criteria should define a robust research question for this compound studies?

Apply the FINER framework:

- Feasible : Ensure access to this compound and relevant models.

- Interesting : Address gaps (e.g., isoform-specific effects in non-cancer pathologies).

- Novel : Explore understudied mechanisms (e.g., this compound’s impact on non-histone substrates).

- Ethical : Adhere to animal welfare guidelines in preclinical studies.

- Relevant : Align with clinical needs (e.g., overcoming resistance to existing HDAC inhibitors) .

Q. How to design a reproducible experimental protocol for this compound?

- Documentation : Specify this compound batch numbers, storage conditions (-80°C in DMSO), and reconstitution methods .

- Controls : Include vehicle, positive (e.g., SAHA), and negative (scrambled siRNA) controls.

- Replication : Perform triplicate technical replicates and biological replicates across independent experiments .

- Data Sharing : Deposit raw data (e.g., flow cytometry files, immunoblots) in repositories like Figshare or Zenodo .

Q. What are common pitfalls in interpreting this compound’s preclinical data?

- Overinterpretation of Acetylation Marks : Confirm functional relevance (e.g., gene expression changes) rather than relying solely on acetylation levels.

- Off-Target Apoptosis : Use caspase inhibitors to distinguish HDAC-specific cytotoxicity from general cell death .

- Species-Specific Differences : Validate findings in human primary cells before transitioning to clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.